N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c20-14-3-1-7-19(14)8-2-6-17-15(21)16(22)18-11-4-5-12-13(9-11)24-10-23-12/h4-5,9H,1-3,6-8,10H2,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXHBGZKQVVMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide typically involves multiple steps, starting with the preparation of the benzodioxole and oxopyrrolidine intermediates. These intermediates are then coupled through an amidation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide include:
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- N-(1,3-benzodioxol-5-yl)-N’-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Uniqueness
What sets N’-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzodioxole moiety linked to a propyl chain containing a 2-oxopyrrolidine group. Its structural formula can be represented as follows:
The molecular weight is approximately 318.37 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the S phase, leading to apoptosis .
- Microtubule Dynamics : It may modulate microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures, which is critical for cell division .
- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in cancer cell proliferation and survival, although detailed studies are required to elucidate these interactions fully.
Biological Activity and Efficacy
Research indicates that this compound exhibits significant biological activity across various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast and prostate cancer cells in vitro.
Table 1: Summary of Biological Activities
| Activity | Cell Line | Effect | Reference |
|---|---|---|---|
| Anticancer | MCF7 (Breast Cancer) | Inhibition of proliferation | |
| Anticancer | PC3 (Prostate Cancer) | Induction of apoptosis | |
| Microtubule Stabilization | Various | Cell cycle arrest |
Case Studies
Several studies have examined the efficacy of similar compounds with benzodioxole structures:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzodioxole exhibited potent antitumor activity by inducing apoptosis in cancer cells through mitochondrial pathways .
- Mechanistic Insights : Another research highlighted the role of benzodioxole derivatives in modulating signaling pathways associated with cell survival and proliferation, particularly through the inhibition of protein kinases involved in these processes .
Q & A
Q. What are the optimal synthetic routes for N'-(2H-1,3-Benzodioxol-5-yl)-N-[3-(2-Oxopyrrolidin-1-yl)Propyl]Ethanediamide, and how can reaction conditions be systematically optimized?
Synthesis typically involves multi-step reactions starting with benzodioxole and pyrrolidinone precursors. Key steps include:
- Coupling reactions : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to form amide bonds between the benzodioxole and pyrrolidinone moieties .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalyst optimization : Triethylamine or DMAP can improve yields in acylation steps .
- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) and to confirm structural integrity .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., monoclinic P21/c space group parameters: Å, Å, ) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO) with <2 ppm error .
- FT-IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1650–1700 cm) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s interactions with biological targets?
- Target selection : Prioritize enzymes/receptors with structural homology to benzodioxole-binding proteins (e.g., serotonin receptors, cytochrome P450) .
- Docking protocols : Use AutoDock4 with Lamarckian genetic algorithms to simulate ligand-receptor binding. Validate with RMSD clustering (<2 Å) and binding energy scores (ΔG < -7 kcal/mol) .
- Dynamic simulations : Run 100-ns MD simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. How can researchers resolve contradictory data in published studies on this compound’s synthetic yields or bioactivity?
- Cross-validation : Compare HPLC and NMR data from independent studies to identify impurities or stereochemical variations .
- Replication studies : Standardize reaction conditions (e.g., inert atmosphere, stoichiometric ratios) to minimize variability .
- Meta-analysis : Use tools like RevMan to statistically aggregate bioactivity data (e.g., IC values) across studies .
Q. What experimental designs are recommended for assessing the compound’s in vitro and in vivo biological activity?
- In vitro assays :
- In vivo models :
- Pharmacokinetics: Administer 50 mg/kg in rodent models; quantify plasma levels via LC-MS/MS .
- Efficacy testing: Use murine models of inflammation or neurodegeneration with behavioral endpoints .
Methodological Recommendations
- Synthetic troubleshooting : If yields drop below 40%, re-examine protecting groups (e.g., tert-butyloxycarbonyl for amines) .
- Bioactivity validation : Include positive controls (e.g., known enzyme inhibitors) to benchmark results .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
